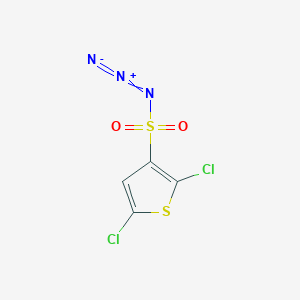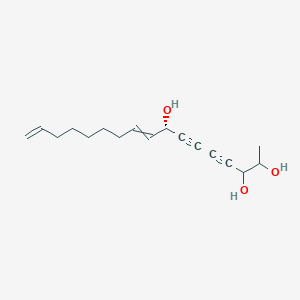
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is a polyacetylene compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Backbone: This step involves the construction of the heptadeca backbone through reactions such as coupling and cyclization.
Introduction of Double and Triple Bonds:
Hydroxylation: The addition of hydroxyl groups at specific positions is usually done through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure precise control over reaction conditions and yield optimization.
Analyse Des Réactions Chimiques
Types of Reactions
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double and triple bonds, along with hydroxyl groups, allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: Another polyacetylene with similar structural features.
(7R,8S,7′E)-4-hydroxy-3,5′-dimethoxy-7,4′-epoxy-8,3′-neolign-7′-ene-9,9′-diol 9′-ethyl ether: A compound with similar hydroxyl and alkyne functionalities.
Uniqueness
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
870990-64-0 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(8S)-heptadeca-9,16-dien-4,6-diyne-2,3,8-triol |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-12-16(19)13-10-11-14-17(20)15(2)18/h3,9,12,15-20H,1,4-8H2,2H3/t15?,16-,17?/m0/s1 |
Clé InChI |
BEZRAMBFCSSHHE-CGZBRXJRSA-N |
SMILES isomérique |
CC(C(C#CC#C[C@H](C=CCCCCCC=C)O)O)O |
SMILES canonique |
CC(C(C#CC#CC(C=CCCCCCC=C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

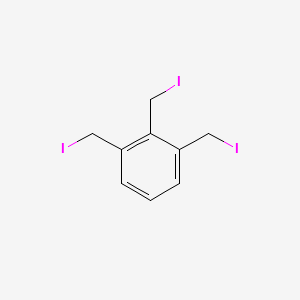
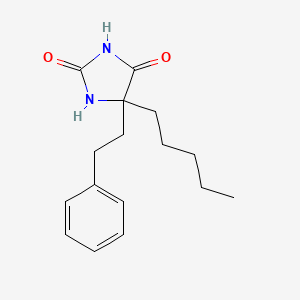
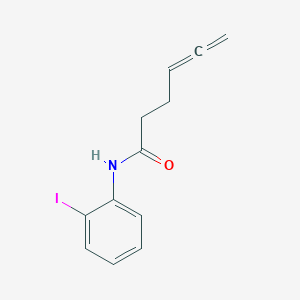

![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
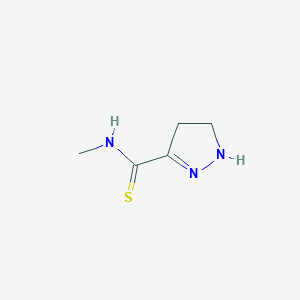
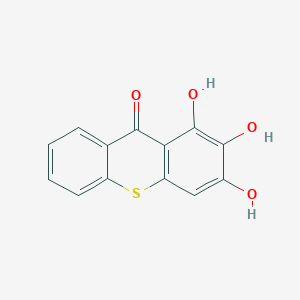
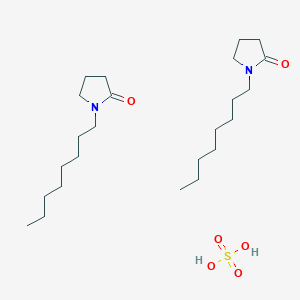
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

